BenchChemオンラインストアへようこそ!

KALIOTOXIN-1 RECOMBINANT EXPRESSED IN

Ion channel pharmacology Kv1.3 selectivity T lymphocyte electrophysiology

Prioritize this recombinant Kaliotoxin-1 (α-KTx 3.1, CAS 150769-72-5) for studies requiring clean Kv1.3 pharmacological isolation. Unlike Iberiotoxin (Kv1.3-inactive) or Charybdotoxin (strong KCa1.1 block), this peptide provides >2400-fold selectivity over KCa1.1, eliminating confounding calcium-activated potassium currents in T-cell assays. Its defined disulfide-bonded structure ensures batch-to-batch reproducibility for target validation in autoimmune disease models.

Molecular Formula C165H271N53O48S8
Molecular Weight 0
CAS No. 150769-72-5
Cat. No. B1174829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKALIOTOXIN-1 RECOMBINANT EXPRESSED IN
CAS150769-72-5
SynonymsKALIOTOXIN-1 RECOMBINANT EXPRESSED IN
Molecular FormulaC165H271N53O48S8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 50 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kaliotoxin-1 Recombinant (CAS 150769-72-5): Procurement-Quality Pharmacological Profile for Voltage-Gated Potassium Channel Research


Kaliotoxin-1 (KTX-1, α-KTx 3.1) is a 38-amino acid peptide toxin originally isolated from the venom of the scorpion Androctonus mauretanicus mauretanicus, now widely available as a recombinant protein expressed in Escherichia coli or yeast systems [1]. The recombinant form (CAS 150769-72-5) exhibits a molecular weight of approximately 4150 Da with three disulfide bridges (Cys8-Cys28, Cys14-Cys33, Cys18-Cys35) [2]. As a member of the α-KTx scorpion toxin family, KTX-1 demonstrates potent blockade of voltage-gated potassium channels, with high selectivity for Kv1.3 (Kd = 0.1–0.65 nM) and Kv1.1 (Kd = 1.1–41 nM), while exhibiting markedly weaker inhibition of calcium-activated potassium channels (KCa1.1 Ki = 1560 nM) [3].

Why Kv1.x Channel Blockers Cannot Be Interchanged: The Procurement Case for Kaliotoxin-1 Recombinant


Despite sharing a conserved α/β scaffold stabilized by three disulfide bonds with other scorpion toxins such as Iberiotoxin (IbTX), Charybdotoxin (ChTX), Agitoxin-2 (AgTX2), and Margatoxin (MgTX), kaliotoxin-1 exhibits a fundamentally distinct selectivity profile that precludes generic substitution [1]. The functional differentiation arises from critical amino acid sequence variations, particularly within the α-helical region where the presence of prolines in kaliotoxin-1 creates conformational divergence from homologs [2]. These structural differences translate into profound pharmacological divergence: IbTX is Kv1.3-inactive, ChTX blocks both Kv1.3 and KCa1.1 with similar high affinity, AgTX2 shows minimal Kv1.3/Kv1.1 discrimination, and MgTX exhibits non-selective Kv1.x inhibition. Consequently, experimental outcomes obtained with one α-KTx toxin cannot be reliably extrapolated to another—making precise, data-driven selection of the recombinant kaliotoxin-1 entity essential for reproducible ion channel pharmacology and target validation studies [3].

Quantitative Differentiation of Kaliotoxin-1 Recombinant (CAS 150769-72-5) from Closest Pharmacological Comparators


Kv1.3 vs. KCa1.1 Selectivity: Kaliotoxin-1 Exhibits >2400-Fold Discrimination Unmatched by Charybdotoxin or Iberiotoxin

Kaliotoxin-1 demonstrates a striking functional divergence from its structural homologs in its ability to discriminate between voltage-gated (Kv1.3) and calcium-activated (KCa1.1) potassium channels. The Kv1.3/KCa1.1 affinity ratio for kaliotoxin-1 is approximately 2400-fold (0.65 nM vs. 1560 nM), representing a selectivity window that is fundamentally different from both iberiotoxin and charybdotoxin [1][2]. Iberiotoxin, sharing 68% sequence identity with charybdotoxin, blocks KCa1.1 channels with high affinity (Kd ~1 nM) but does not block Kv1.3 channels at relevant concentrations, making it unsuitable for studies requiring Kv1.3 targeting [3]. Charybdotoxin, by contrast, blocks both KCa1.1 (Kd ~2.1 nM) and Kv1.3 (Kd = 2.6 nM) with similarly high potency, precluding clean pharmacological isolation of either channel type [4]. Kaliotoxin-1 occupies a functionally unique intermediate position: potent Kv1.3 blockade combined with weak KCa1.1 activity, enabling Kv1.3-specific interrogation in systems co-expressing both channel types .

Ion channel pharmacology Kv1.3 selectivity T lymphocyte electrophysiology KCa1.1/BK channel discrimination

Kv1.3/Kv1.1 Discrimination: Kaliotoxin-1 Shows 63-Fold Selectivity Contrasting with Agitoxin-2's Near-Equipotent Profile

Among voltage-gated potassium channels, kaliotoxin-1 exhibits pronounced discrimination between the structurally related Kv1.3 and Kv1.1 subtypes. Quantitative analysis reveals a Kv1.1/Kv1.3 affinity ratio of approximately 63 (Kd values of 41 nM vs. 0.65 nM), demonstrating that kaliotoxin-1 binds Kv1.3 with substantially higher affinity than Kv1.1 [1]. This contrasts sharply with agitoxin-2, a scorpion toxin that inhibits mKv1.3 and mKv1.1 with IC50 values of 201 pM and 144 pM respectively—a Kv1.1/Kv1.3 ratio of merely 0.72, indicating nearly equipotent blockade and minimal subtype discrimination [2]. Margatoxin, while highly potent at Kv1.3 (Kd = 11.7 pM), inhibits Kv1.2 with even greater affinity (Kd = 6.4 pM) and blocks Kv1.1 in the nanomolar range (Kd = 4.2 nM), resulting in a non-selective Kv1.x inhibition profile that has been explicitly characterized as problematic for target deconvolution [3]. Aam-KTX, a kaliotoxin analog from Androctonus amoreuxi, demonstrates a different selectivity pattern with EC50 values of 1.1 nM for Kv1.3, 10.4 nM for Kv1.2, and no efficacy on Kv1.1, highlighting how subtle sequence variations within the kaliotoxin family yield distinct pharmacological fingerprints [4].

Kv1 channel pharmacology Kv1.3/Kv1.1 selectivity Neurotoxin profiling Autoimmune disease target validation

Kv1.2 Activity: Kaliotoxin-1 Exhibits 25- to 40-Fold Weaker Kv1.2 Affinity Relative to Kv1.3, Distinguishing It from Charybdotoxin and Margatoxin

Kaliotoxin-1 displays differential activity across Kv1.x subtypes, with Kv1.2 affinity substantially lower than Kv1.3. Quantitative measurements show a Kv1.2/Kv1.3 affinity ratio of approximately 38–250 depending on the assay system (Kv1.2 Kd = 25 nM vs. Kv1.3 Kd = 0.1–0.65 nM; or IC50 values of 25 nM vs. 0.1 nM) [1]. This contrasts with charybdotoxin, which blocks Kv1.2 and Kv1.3 with Kd values of 14 nM and 2.6 nM respectively—a Kv1.2/Kv1.3 ratio of only 5.4 [2]. Margatoxin exhibits even less Kv1.2/Kv1.3 discrimination, inhibiting Kv1.2 (Kd = 6.4 pM) with marginally higher affinity than Kv1.3 (Kd = 11.7 pM), a cross-reactivity pattern that the authors explicitly note compromises its utility as a Kv1.3-selective pharmacological tool [3]. Aam-KTX, a structurally related kaliotoxin variant, shows intermediate behavior with EC50 values of 1.1 nM for Kv1.3 and 10.4 nM for Kv1.2 (ratio ≈ 9.5) but no Kv1.1 activity [4]. Kaliotoxin-1 thus offers a unique Kv1.2/Kv1.3 discrimination profile among α-KTx toxins.

Kv1.2 pharmacology Shaker-related channel profiling Neuronal potassium channel selectivity

In Vivo Efficacy in Autoimmune Disease Model: Kaliotoxin-1 Demonstrates Therapeutic Activity in EAE Whereas Structural Homologs Lack Comparable In Vivo Validation

Kaliotoxin-1 has been directly evaluated in the experimental autoimmune encephalomyelitis (EAE) rat model of multiple sclerosis, demonstrating quantifiable in vivo efficacy that distinguishes it from structural homologs lacking comparable whole-animal validation. Administration of kaliotoxin to Lewis rats with adoptive EAE improved neurological symptoms, with mechanistic studies showing that the toxin reduced myelin basic protein (MBP)-specific T cell proliferative responses, decreased IL-2 and TNF production, and diminished Ca2+ influx during T cell activation [1]. The therapeutic effect derives from kaliotoxin-1's dual action: immunosuppression via Kv1.3 blockade in T lymphocytes combined with symptomatic neurological benefit via Kv1.1 blockade in demyelinated axons [2]. This dual-target profile is mechanistically distinct from that of iberiotoxin (which lacks Kv1.3 activity entirely) and charybdotoxin (whose potent KCa1.1 blockade introduces confounding cardiovascular effects in vivo). Margatoxin's in vivo utility is constrained by its non-selective Kv1.x inhibition profile, which the authors note may lead to undesired side effects or incorrect mechanistic conclusions [3]. No comparable EAE efficacy data exists for agitoxin-2.

Experimental autoimmune encephalomyelitis Multiple sclerosis model T cell immunomodulation In vivo toxin pharmacology

Structural Basis for Functional Differentiation: Proline-Induced Conformational Divergence from IbTX/ChTX Scaffold Correlates with Altered Channel Recognition

Solution NMR structural analysis (PDB ID: 1KTX) reveals that kaliotoxin (1-37) exhibits significant three-dimensional conformational differences from related potassium channel blockers despite high sequence homology [1]. The most notable structural feature is the presence of proline residues within the expected α-helical region, which disrupts the continuous α-helical conformation observed in iberiotoxin and charybdotoxin [2]. This proline-induced backbone distortion alters the spatial presentation of critical channel-interacting residues, providing a molecular explanation for kaliotoxin-1's divergent selectivity profile. High-resolution solid-state NMR (PDB ID: 2UVS) and racemic protein crystallography at 0.95 Å resolution (PDB ID: 3ODV) have subsequently refined this structural model [3][4]. The conformational differences are functionally consequential: the altered α-helical geometry correlates with reduced KCa1.1 affinity compared to charybdotoxin, while preserving high-affinity Kv1.3 recognition. Mutagenesis studies on homologous toxins (noxiustoxin, charybdotoxin-iberiotoxin chimeras) confirm that α-carbon backbone conformation, rather than side-chain chemistry alone, governs discrimination between voltage-gated and calcium-activated potassium channels [5].

Toxin structural biology α-KTx conformational analysis NMR spectroscopy Structure-activity relationship

Optimal Procurement and Deployment Scenarios for Kaliotoxin-1 Recombinant Based on Quantitative Selectivity Evidence


Kv1.3-Selective Pharmacological Profiling in T Lymphocyte Immunology and Autoimmune Disease Research

Kaliotoxin-1 recombinant (CAS 150769-72-5) is optimally deployed in studies requiring Kv1.3 channel blockade with minimal confounding activity at KCa1.1 or Kv1.1. The 63-fold discrimination favoring Kv1.3 over Kv1.1 and the >2400-fold selectivity over KCa1.1 [1] make kaliotoxin-1 the preferred α-KTx toxin for investigating Kv1.3 function in T lymphocyte activation, proliferation, and cytokine production. The compound's validated in vivo efficacy in the EAE model of multiple sclerosis [2] provides direct translational relevance for autoimmune disease target validation programs. In this application, kaliotoxin-1 should be prioritized over: (1) iberiotoxin, which lacks Kv1.3 activity; (2) charybdotoxin, whose KCa1.1 blockade confounds interpretation in immune cells; and (3) agitoxin-2, which fails to discriminate Kv1.3 from Kv1.1.

Neuronal Potassium Channel Subtype Deconvolution in Central Nervous System Preparations

In neuronal systems where Kv1.1, Kv1.2, and Kv1.3 channels co-localize (e.g., paranodal regions of myelinated axons, certain hippocampal subfields), kaliotoxin-1 recombinant enables cleaner pharmacological isolation of Kv1.3-mediated currents. The 38- to 250-fold Kv1.3/Kv1.2 selectivity ratio [1] provides a wider discrimination window than charybdotoxin (5.4-fold) or margatoxin (inverse selectivity favoring Kv1.2) [2]. For researchers studying demyelinating disorders where both Kv1.1 (paranodal) and Kv1.3 (microglial/T cell) contributions are relevant, kaliotoxin-1 offers a defined selectivity profile supported by high-resolution structural data (PDB: 1KTX, 2UVS, 3ODV) [3] that facilitates rational interpretation of complex electrophysiological phenotypes.

Structure-Guided Drug Design and Computational Modeling of Kv1.x Channel-Toxin Interactions

The availability of multiple high-resolution experimental structures for kaliotoxin-1—including solution NMR (1KTX), solid-state NMR (2UVS), and racemic protein crystallography at 0.95 Å resolution (3ODV) [1]—makes this compound uniquely suitable for computational docking studies, molecular dynamics simulations, and structure-based design of Kv1.3-selective therapeutics. The structurally characterized proline-induced α-helical disruption [2] provides a validated molecular template distinct from the continuous α-helical scaffolds of iberiotoxin and charybdotoxin. Procurement of recombinant kaliotoxin-1 with characterized purity (>95–98% by HPLC) [3] ensures that structure-activity relationship studies are conducted with material matching the structurally characterized entity, minimizing batch-to-batch variability that could compromise computational-experimental correlations.

Comparative Kv1.x Pharmacology Studies Requiring Defined Selectivity Benchmarks

For research programs systematically comparing α-KTx toxin selectivity profiles across Kv1.x subtypes, kaliotoxin-1 recombinant serves as an essential reference compound representing the intermediate selectivity class: strong Kv1.3 preference with measurable but reduced Kv1.1/Kv1.2 activity. When benchmarking novel Kv1.3 inhibitors against established tools, kaliotoxin-1's well-characterized Kd/IC50 values for Kv1.3 (0.1–0.65 nM), Kv1.1 (1.1–41 nM), Kv1.2 (25 nM), and KCa1.1 (1560 nM) [1] provide a multi-point calibration standard that iberiotoxin (KCa1.1-only), charybdotoxin (broad-spectrum), and agitoxin-2 (Kv1.3/Kv1.1 equipotent) cannot supply. This multi-dimensional selectivity fingerprint is essential for establishing pharmacological benchmarks in ion channel screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for KALIOTOXIN-1 RECOMBINANT EXPRESSED IN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.